molecular formula C18H13N3O2S B11139764 (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11139764
M. Wt: 335.4 g/mol
InChI Key: LLIVTIOBBCAFDP-TYQAZIJWSA-N
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Description

The compound “(5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features a combination of furan, phenylethenyl, triazolo, and thiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Moiety: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Phenylethenyl Group: This can be achieved via a Wittig reaction or a Heck coupling reaction.

    Construction of the Triazolo-Thiazol Core: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Final Assembly: The final step would involve the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the double bonds or the triazolo-thiazol core.

    Substitution: Various substitution reactions can occur, especially on the phenylethenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as a building block for more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Possible use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Diagnostic Tools: Utilization in imaging and diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

This compound is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H13N3O2S/c1-12-7-9-14(23-12)11-15-17(22)21-18(24-15)19-16(20-21)10-8-13-5-3-2-4-6-13/h2-11H,1H3/b10-8+,15-11-

InChI Key

LLIVTIOBBCAFDP-TYQAZIJWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Origin of Product

United States

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